molecular formula C11H10FNO3 B13929200 5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Katalognummer: B13929200
Molekulargewicht: 223.20 g/mol
InChI-Schlüssel: VBNDJRQMBWQCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The addition of a fluorine atom and a hydroxyethyl group to the indole structure can significantly alter its chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by the introduction of the hydroxyethyl group through a series of reactions involving protection and deprotection steps. The carboxylic acid group is usually introduced in the final steps of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scalable and comply with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the carboxylic acid group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance its binding affinity to certain enzymes or receptors, while the hydroxyethyl group can influence its solubility and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoroindole: Lacks the hydroxyethyl and carboxylic acid groups.

    4-(1-Hydroxyethyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom.

    5-Fluoro-1H-indole-2-carboxylic acid: Lacks the hydroxyethyl group.

Uniqueness

5-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is unique due to the combination of the fluorine atom, hydroxyethyl group, and carboxylic acid group. This combination can result in unique chemical properties and biological activities that are not observed in the similar compounds listed above.

Eigenschaften

Molekularformel

C11H10FNO3

Molekulargewicht

223.20 g/mol

IUPAC-Name

5-fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c1-5(14)10-6-4-9(11(15)16)13-8(6)3-2-7(10)12/h2-5,13-14H,1H3,(H,15,16)

InChI-Schlüssel

VBNDJRQMBWQCGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC2=C1C=C(N2)C(=O)O)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.